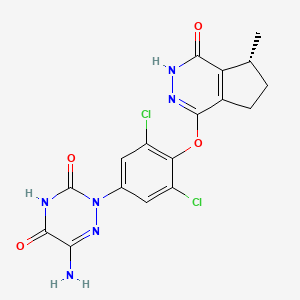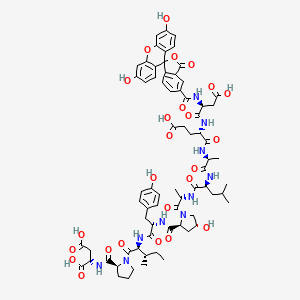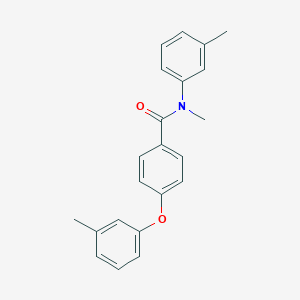
11|A-Hsd2-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compound 11, also known as carbon-11, is a radioactive isotope of carbon with a half-life of approximately 20.38 minutes. It is widely used in positron emission tomography (PET) imaging due to its ability to emit positrons, which are detected by PET scanners to produce detailed images of biological processes in the body .
準備方法
Synthetic Routes and Reaction Conditions
Carbon-11 is typically produced in cyclotrons through the bombardment of nitrogen gas with protons. The reaction involves the conversion of nitrogen-14 to carbon-11 via the nuclear reaction:
14N(p,α)11C
This process requires high-energy protons and results in the formation of carbon-11, which is then incorporated into various chemical compounds for use in PET imaging .
Industrial Production Methods
The industrial production of carbon-11-labeled compounds involves the use of automated synthesis modules that can rapidly and efficiently incorporate carbon-11 into a wide range of molecules. These modules are designed to handle the short half-life of carbon-11 and ensure that the labeled compounds are produced quickly and with high purity .
化学反応の分析
Types of Reactions
Carbon-11-labeled compounds can undergo various chemical reactions, including:
Oxidation: Carbon-11 can be incorporated into molecules that undergo oxidation reactions to form carbon-11-labeled oxidized products.
Reduction: Similarly, carbon-11-labeled compounds can participate in reduction reactions to yield reduced products.
Common Reagents and Conditions
Common reagents used in the synthesis of carbon-11-labeled compounds include:
Carbon dioxide: Used in the fixation of carbon-11 to form carbon-11-labeled carboxylic acids.
Carbon monoxide: Utilized in carbonylation reactions to produce carbon-11-labeled carbonyl compounds.
Methyl iodide: Employed in methylation reactions to introduce carbon-11 into organic molecules.
Major Products Formed
The major products formed from these reactions include carbon-11-labeled amino acids, sugars, and other biologically relevant molecules that are used in PET imaging to study various physiological and pathological processes .
科学的研究の応用
Carbon-11-labeled compounds have a wide range of applications in scientific research, including:
Chemistry: Used to study reaction mechanisms and kinetics by tracking the movement of carbon-11 atoms in chemical reactions.
Biology: Employed in PET imaging to visualize and quantify biological processes such as metabolism, receptor binding, and enzyme activity.
Medicine: Used in the diagnosis and monitoring of diseases such as cancer, neurological disorders, and cardiovascular diseases through PET imaging.
Industry: Applied in the development of new drugs and therapies by providing detailed information on the pharmacokinetics and pharmacodynamics of potential drug candidates
作用機序
The mechanism by which carbon-11-labeled compounds exert their effects is primarily through the emission of positrons. When a carbon-11 atom decays, it emits a positron, which travels a short distance before encountering an electron. The positron and electron annihilate each other, producing two gamma photons that travel in opposite directions. These photons are detected by PET scanners, allowing for the visualization of the distribution and concentration of the carbon-11-labeled compound in the body .
類似化合物との比較
Similar Compounds
Fluorine-18: Another commonly used PET isotope with a longer half-life (approximately 110 minutes) compared to carbon-11. It is often used in the synthesis of fluorodeoxyglucose (FDG) for imaging glucose metabolism.
Nitrogen-13: A PET isotope with a half-life of approximately 10 minutes, used in the synthesis of ammonia for imaging blood flow and myocardial perfusion.
Oxygen-15: A PET isotope with a very short half-life (approximately 2 minutes), used in the synthesis of water and oxygen gas for imaging blood flow and oxygen utilization .
Uniqueness of Carbon-11
Carbon-11 is unique among PET isotopes due to its ability to be incorporated into a wide range of organic molecules, making it highly versatile for studying various biological processes. Its short half-life allows for rapid imaging, reducing the radiation exposure to patients. Additionally, carbon-11-labeled compounds can be synthesized quickly and with high specificity, making them valuable tools in both research and clinical settings .
特性
分子式 |
C22H21NO2 |
|---|---|
分子量 |
331.4 g/mol |
IUPAC名 |
N-methyl-4-(3-methylphenoxy)-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C22H21NO2/c1-16-6-4-8-19(14-16)23(3)22(24)18-10-12-20(13-11-18)25-21-9-5-7-17(2)15-21/h4-15H,1-3H3 |
InChIキー |
AEHJWBUGBVMBFQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N(C)C(=O)C2=CC=C(C=C2)OC3=CC=CC(=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


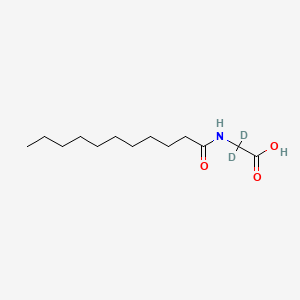
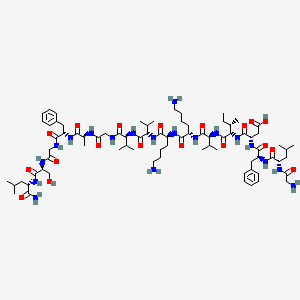

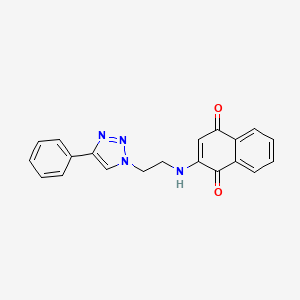

![(2~{S})-2-[[3-[[5-[(2-methyl-3-phenyl-phenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]-3-oxidanyl-propanoic acid](/img/structure/B15138264.png)
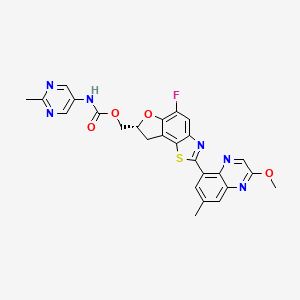
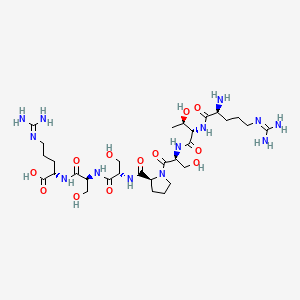
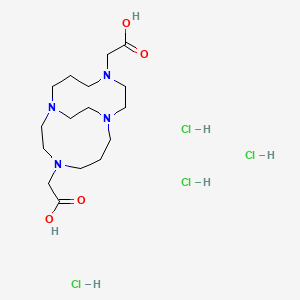
![(1R)-1-[4-[6-azanyl-5-(trifluoromethyloxy)pyridin-3-yl]-1-(3-fluoranyl-1-bicyclo[1.1.1]pentanyl)imidazol-2-yl]-2,2,2-tris(fluoranyl)ethanol](/img/structure/B15138309.png)
